Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate
Description
Historical Context and Discovery
The development of this compound emerges from the historical foundation established by the pioneering work of Max Bergmann and Leonidas Zervas in the early 1930s. These researchers developed the groundbreaking Bergmann-Zervas carbobenzoxy method for polypeptide synthesis, which introduced the benzyloxycarbonyl protecting group strategy that became the dominant methodology in controlled peptide chemical synthesis for over twenty years. The benzyloxycarbonyl group, commonly abbreviated as carboxybenzyl or Cbz, was first implemented by Zervas through the use of benzyl chloroformate, establishing a revolutionary approach to amine protection that would influence synthetic chemistry for decades.
The specific compound this compound represents a sophisticated evolution of these early protecting group strategies, incorporating the proven benzyloxycarbonyl methodology with more complex molecular architectures. The compound's development reflects the continuous advancement in synthetic organic chemistry from simple protecting group applications toward multifunctional molecular tools capable of addressing contemporary challenges in drug design and chemical biology. The historical progression from Bergmann and Zervas's initial peptide synthesis applications to modern applications in targeted protein degradation demonstrates the enduring relevance and adaptability of benzyloxycarbonyl chemistry in addressing evolving scientific needs.
The systematic investigation of piperidine derivatives containing benzyloxycarbonyl protection has revealed the versatility of this chemical framework across multiple research domains. Recent synthetic advances have demonstrated that compounds incorporating the benzyloxycarbonyl protecting group maintain excellent stability under various reaction conditions while providing predictable deprotection pathways, making them particularly valuable for complex multi-step synthetic sequences. The integration of phenoxy linkages and hydroxymethyl substituents in this compound represents a strategic design approach that combines proven protecting group chemistry with functional diversity necessary for modern pharmaceutical applications.
Significance in Piperidine Chemistry
Piperidine derivatives occupy a central position in contemporary medicinal chemistry due to their prevalence in biologically active compounds and their versatility as synthetic intermediates. The structural framework of this compound exemplifies the sophisticated molecular designs that have emerged from systematic exploration of piperidine chemistry. The compound incorporates multiple functional elements that contribute to its utility: the piperidine ring provides a conformationally flexible scaffold, the benzyloxycarbonyl group offers reliable protecting group chemistry, the phenoxy linkage introduces aromatic character and potential hydrogen bonding capabilities, and the hydroxymethyl substituent provides additional functionalization opportunities.
Recent research has highlighted the importance of piperidine-based compounds in the development of targeted protein degradation technologies, particularly as components of Proteolysis Targeting Chimeras. The incorporation of piperidine groups as linker elements has proven successful in increasing the solubility of androgen receptor degrader molecules while maintaining appropriate three-dimensional orientations for effective protein-protein interactions. This compound's structural features make it particularly well-suited for such applications, as the combination of flexibility from the piperidine ring and rigidity from the aromatic components can optimize ternary complex formation in targeted protein degradation systems.
The significance of this compound extends beyond its immediate applications to its role as a representative example of how classical synthetic methodologies can be adapted for contemporary challenges. The benzyloxycarbonyl protecting group strategy, originally developed for peptide synthesis, has found new relevance in the design of complex molecular architectures for drug discovery. The systematic investigation of piperidine derivatives has revealed that modifications to the nitrogen protection and ring substitution patterns can dramatically influence both synthetic accessibility and biological activity, making compounds like this compound valuable tools for structure-activity relationship studies.
Table 1: Structural Components and Their Functional Roles
Current Research Landscape
The contemporary research landscape surrounding this compound reflects broader trends in medicinal chemistry toward more sophisticated molecular designs and targeted therapeutic approaches. Current investigations have particularly focused on the compound's utility as a semi-flexible linker in the development of bifunctional molecules for targeted protein degradation applications. This research direction represents a significant advancement from traditional small molecule drug discovery approaches, as it enables the development of molecules capable of selectively degrading disease-relevant proteins rather than merely inhibiting their function.
Recent discoveries in the field of dopamine receptor research have demonstrated the potential of benzyloxypiperidine-based compounds as selective antagonists with improved pharmacological properties. Investigations into benzyloxy piperidine scaffolds have revealed compounds with greater than thirty-fold selectivity for dopamine receptor subtype 4 compared to other dopamine receptor subtypes, along with enhanced metabolic stability compared to previously reported antagonists. These findings suggest that the structural framework represented by this compound may offer advantages in developing selective pharmacological tools with improved drug-like properties.
The current research landscape also encompasses significant advances in synthetic methodology for piperidine derivative preparation. Recent publications have described innovative approaches to piperidine synthesis, including multi-component reactions that enable the efficient preparation of poly-substituted piperidine derivatives with excellent stereochemical control. These synthetic advances are particularly relevant for compounds like this compound, as they provide access to structurally related analogs that can be systematically evaluated for structure-activity relationships in various biological applications.
Table 2: Current Research Applications and Findings
Properties
IUPAC Name |
benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-14-16-6-8-18(9-7-16)25-19-10-12-21(13-11-19)20(23)24-15-17-4-2-1-3-5-17/h1-9,19,22H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJPNPSCNJUTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)CO)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-Hydroxymethylpiperidine (key piperidine derivative)
- 4-Hydroxybenzyl alcohol or 4-(hydroxymethyl)phenol derivatives
- Benzyl chloroformate (for benzyl ester protection)
- Activating agents such as tosyl chloride or mesyl chloride for hydroxyl group activation
- Bases such as cesium carbonate for nucleophilic substitution
Stepwise Synthetic Procedure
Protection of Piperidine Nitrogen:
- The nitrogen of 4-hydroxymethylpiperidine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during ether formation.
- This is achieved by treating 4-hydroxymethylpiperidine with di-tert-butyl dicarbonate under basic conditions to yield Boc-protected 4-hydroxymethylpiperidine.
Activation of the Hydroxyl Group:
- The hydroxyl group on the Boc-protected piperidine is converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like triethylamine.
- This activated intermediate facilitates nucleophilic substitution in the next step.
Formation of the Phenoxy Ether Linkage:
- The activated piperidine intermediate undergoes nucleophilic aromatic substitution with 4-(hydroxymethyl)phenol or its derivatives in the presence of cesium carbonate.
- This step forms the ether bond between the piperidine ring and the phenoxy moiety, yielding the Boc-protected benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine intermediate.
Deprotection and Purification:
- The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or aqueous hydrogen bromide.
- The final compound, this compound, is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity suitable for biological evaluation.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Product Description |
|---|---|---|---|
| 1 | Boc-protection of 4-hydroxymethylpiperidine | Di-tert-butyl dicarbonate, base | Boc-protected 4-hydroxymethylpiperidine |
| 2 | Activation of hydroxyl group | Tosyl chloride or mesyl chloride, base | Tosylate or mesylate intermediate |
| 3 | Nucleophilic substitution with 4-(hydroxymethyl)phenol | Cesium carbonate, solvent (e.g., DMF) | Boc-protected ether intermediate |
| 4 | Benzyl carbamate formation on piperidine nitrogen | Benzyl chloroformate, base | Boc-protected benzyl carbamate intermediate |
| 5 | Deprotection of Boc group | Trifluoroacetic acid or aqueous HBr | Target compound this compound |
Research Findings and Optimization
- The use of Boc protection is critical to prevent side reactions at the piperidine nitrogen during ether formation.
- Activation of the hydroxyl group as a tosylate or mesylate significantly improves the nucleophilic substitution yield with phenolic substrates.
- Cesium carbonate is preferred as a base due to its strong basicity and solubility in polar aprotic solvents, facilitating efficient ether bond formation.
- Benzyl chloroformate is an effective reagent for introducing the benzyl carbamate protecting group, which is stable under nucleophilic substitution conditions but removable under mild hydrogenolysis or acidic conditions.
- Purification by chromatography yields the compound with high purity, essential for subsequent biological assays targeting enzyme inhibition.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4-Hydroxymethylpiperidine |
| Protecting Group for N | Boc (tert-butoxycarbonyl) |
| Hydroxyl Activation | Tosylation or mesylation |
| Nucleophile | 4-(Hydroxymethyl)phenol |
| Base for Substitution | Cesium carbonate |
| Protecting Group for Carboxyl | Benzyl carbamate (Cbz) via benzyl chloroformate |
| Deprotection Conditions | Acidic conditions (TFA or aqueous HBr) |
| Purification Method | Silica gel chromatography or preparative HPLC |
| Typical Yield Range | Moderate to high (varies with scale and conditions) |
- PubChem Compound Summary for CID 67107671: this compound.
- Narayanasamy et al., "SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis," Journal of Medicinal Chemistry, 2023. (PMC Article)
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophilic or electrophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate, with the CAS Number 204199-03-1, features a piperidine core substituted with a benzyl group and a hydroxymethyl phenoxy moiety. This structural arrangement facilitates interactions with biological targets, making it a valuable candidate for drug development.
Medicinal Chemistry Applications
1. Antiviral Activity:
Research indicates that derivatives of piperidine, including this compound, exhibit antiviral properties. Specifically, studies have shown that N-benzyl 4,4-disubstituted piperidines can inhibit the H1N1 influenza virus through a novel mechanism involving hemagglutinin fusion peptide interaction. The compound demonstrated low micromolar activity against influenza A/PR/8/34 (H1N1), suggesting its potential as an antiviral agent .
2. Neurological Disorders:
The compound's structural features make it a candidate for developing treatments for neurological disorders. Piperidine derivatives have been explored as muscarinic receptor antagonists, which could be beneficial in conditions like Alzheimer's disease and Lewy Body dementia. The modulation of muscarinic receptors is crucial for managing cognitive deficits associated with these disorders .
Case Studies and Research Findings
Case Study 1: Influenza Virus Inhibition
A study published in Journal of Medicinal Chemistry highlighted the efficacy of N-benzyl 4,4-disubstituted piperidines as inhibitors of the H1N1 virus. The research identified critical interactions between the compound and the hemagglutinin fusion peptide, which are essential for viral entry into host cells. The findings suggest that modifying the benzyl group can enhance antiviral activity, providing insights into structure-activity relationships (SAR) for future drug design .
Case Study 2: Drug Development for Neurological Disorders
Another investigation focused on the potential of piperidine derivatives in treating neurological diseases. The study emphasized the importance of specific substitutions on the piperidine ring to achieve desired pharmacological effects. This compound was noted for its favorable binding properties to muscarinic receptors, indicating its promise as a therapeutic agent .
Comparative Analysis of Piperidine Derivatives
The following table summarizes key findings regarding various piperidine derivatives, including this compound:
Mechanism of Action
The mechanism of action of Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl-piperidine group provides good binding to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The target compound’s 4-(hydroxymethyl)phenoxy group distinguishes it from analogs with pyridinylmethyl (e.g., ), fluorophenyl (), or silyl-protected () substituents. This group increases hydrophilicity compared to lipophilic tert-butyldimethylsilyl or methoxy groups.
- Synthetic Yields : Cross-coupling reactions using benzyl 4-(hydroxymethyl)piperidine-1-carboxylate as a starting material typically yield 60–65% (), suggesting moderate efficiency. The tert-butyldimethylsilyl-protected analog achieved 65% yield, highlighting the robustness of silyl protection in preventing side reactions .
Analytical Characterization
- Spectroscopic Data: Analogs such as benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate show diagnostic NMR signals (e.g., δ 8.43 ppm for pyridine protons) and HRMS confirmation (calc. m/z 341.1860 vs. exp. 341.1855) . Similar precision is noted for other derivatives, underscoring reliable synthetic protocols.
- Physical Properties : Derivatives with aromatic substituents (e.g., pyridinyl, fluorophenyl) tend to form solids, while aliphatic or silylated analogs remain oils ().
Biological Activity
Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a phenoxy group, which contributes to its unique biological properties. Its chemical structure can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 204199-03-1
The presence of hydroxymethyl and phenoxy groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
This compound acts on various molecular targets, primarily through:
- Binding Interactions : The compound interacts with specific amino acid residues (e.g., tryptophan and phenylalanine) at catalytic sites, influencing enzymatic activities.
- Inhibition of Viral Entry : Research indicates potential antiviral properties, particularly against viruses like Ebola, by inhibiting viral entry mechanisms at the level of Niemann-Pick C1-like 1 (NPC1) protein .
Antiviral Activity
Recent studies have highlighted the compound's efficacy against viral infections. For instance, it has been evaluated for its ability to inhibit the entry of Ebola virus pseudotypes into host cells, demonstrating significant antiviral activity with low cytotoxicity .
Cytotoxicity and Selectivity
In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Antiviral Evaluation :
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidine derivatives | Contains piperidine core | Varies; some exhibit neuroprotective effects |
| Phenoxy compounds | Contains phenoxy group | Known for diverse biological activities |
This compound stands out due to its specific combination of functional groups that enhance its binding affinity and biological efficacy.
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Biological Impact | Reference |
|---|---|---|
| Piperidine N-carboxylation | Stabilizes enzyme-inhibitor complexes | |
| Phenoxy Alkylation | Modulates pharmacokinetic properties |
Advanced: What strategies can address contradictions in reported toxicity data?
Methodological Answer:
- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 or HepG2 cells) to establish baseline toxicity .
- Computational Modeling : Use QSAR models to predict toxicity based on structural analogs .
- Literature Meta-Analysis : Compare toxicity profiles of structurally similar benzyl piperidine derivatives (e.g., CAS 99197-86-1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
